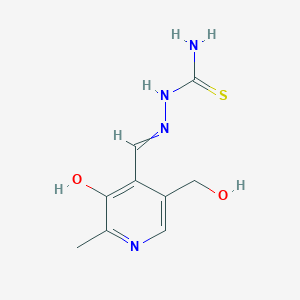![molecular formula C17H13Cl2N3OS B11596458 2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11596458.png)
2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thiophene ring fused with a pyridine ring, and a carbonitrile group. The presence of the 3,5-dichloro-2-hydroxyphenyl group adds to its chemical diversity and potential reactivity.
Métodos De Preparación
The synthesis of 2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the hydroxyl group allows for oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups are reactive sites for nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Aplicaciones Científicas De Investigación
2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an anticancer agent, given its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and carbonitrile groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity. The dichloro groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar compounds include:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide derivatives: These compounds also contain a carbonitrile group and are used in similar applications, such as enzyme inhibition and anticancer research.
Indole derivatives: These compounds have a similar heterocyclic structure and are widely studied for their biological activities.
Propiedades
Fórmula molecular |
C17H13Cl2N3OS |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
4-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-11-5-10(15(23)13(19)6-11)8-21-16-12(7-20)14-9-1-3-22(4-2-9)17(14)24-16/h5-6,8-9,23H,1-4H2/b21-8+ |
Clave InChI |
JIBMKRBVTZATBB-ODCIPOBUSA-N |
SMILES isomérico |
C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C(=CC(=C4)Cl)Cl)O |
SMILES canónico |
C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(4E)-2,5-dioxo-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11596382.png)
![N'-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide](/img/structure/B11596388.png)
![7-[2-Chloro-5-(trifluoromethyl)phenyl]-5-hydroxy-1,3-benzoxathiol-2-one](/img/structure/B11596391.png)

![(5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596398.png)
![3,3'-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11596402.png)
![ethyl 4-{butyl[(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11596403.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11596410.png)

![ethyl 4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11596423.png)
![benzyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596424.png)

![2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11596434.png)
![benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596438.png)
